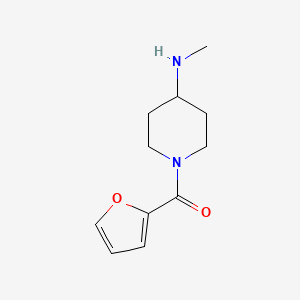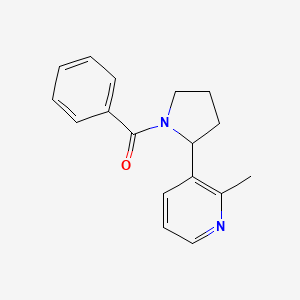![molecular formula C8H7BrN2S B11810734 2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)
2-Bromo-N-methylbenzo[d]thiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-methylbenzo[d]thiazol-6-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methylbenzo[d]thiazol-6-amine typically involves the bromination of N-methylbenzo[d]thiazol-6-amine. One common method is the reaction of N-methylbenzo[d]thiazol-6-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and bromine concentration .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methylbenzo[d]thiazol-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include de-brominated thiazoles or modified thiazole rings.
Scientific Research Applications
2-Bromo-N-methylbenzo[d]thiazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N-methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylbenzo[d]thiazole
- 2-Amino-6-methylbenzothiazole
- 2-Chloro-6-methylbenzothiazole
- 2-Aminobenzothiazole-6-carboxylic acid
Uniqueness
2-Bromo-N-methylbenzo[d]thiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the methyl group on the nitrogen atom of the thiazole ring enhances its reactivity and binding affinity to various molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2-bromo-N-methyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H7BrN2S/c1-10-5-2-3-6-7(4-5)12-8(9)11-6/h2-4,10H,1H3 |
InChI Key |
BHFWVCQYZHEFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















